5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine
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Overview
Description
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and an amine group attached to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.
Amination: The nitroso compound is then reacted with ammonia to yield 5-bromo-3-fluoro-2-aminopyridine.
N-Alkylation: Finally, the 2-aminopyridine derivative is alkylated with 1-methylpiperidine to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-fluoropyridine: A precursor in the synthesis of the target compound.
5-bromo-2-aminopyridine: Another intermediate in the synthetic route.
N-methylpiperidine: A component of the target compound’s structure.
Uniqueness
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpiperidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15BrFN3 |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H15BrFN3/c1-16-4-2-9(3-5-16)15-11-10(13)6-8(12)7-14-11/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI Key |
VVPQSDHOGNZEFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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